molecular formula C13H10ClNO B8304989 Benzaldehyde-4-chlorophenylnitrone

Benzaldehyde-4-chlorophenylnitrone

Cat. No. B8304989
M. Wt: 231.68 g/mol
InChI Key: SQFOKZCBFNORNB-UHFFFAOYSA-N
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Patent
US04197314

Procedure details

p-Chlorophenylhydroxylamine (0.05 moles) was dissolved in warm 95% ethanol (20 cc) and was treated with benzaldehyde (0.05 moles) with vigorous stirring. The solid which formed was collected, washed with 95% ethanol, and recrystallized from ethanol to give 512 g. of α-phenyl-N-chlorophenylnitrone (m.p. 179°-82°).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Name
α-phenyl-N-chlorophenylnitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][OH:9])=[CH:4][CH:3]=1.[CH:10](=O)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C1(C(C2C=CC=CC=2)=[N+](Cl)[O-])C=CC=CC=1>C(O)C>[C:11]1([CH:10]=[N+:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[O-:9])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)NO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
α-phenyl-N-chlorophenylnitrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=[N+]([O-])Cl)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid which formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with 95% ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give 512 g

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C=[N+]([O-])C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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